molecular formula C13H24O5 B11788718 tert-Butyl2-((4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

tert-Butyl2-((4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Cat. No.: B11788718
M. Wt: 260.33 g/mol
InChI Key: CFRUAOXMCVQMFP-VHSXEESVSA-N
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Description

tert-Butyl2-((4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is an organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a dioxane ring, and a hydroxymethyl group

Chemical Reactions Analysis

tert-Butyl2-((4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl2-((4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl2-((4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

tert-Butyl2-((4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate can be compared with similar compounds such as:

Biological Activity

tert-Butyl 2-((4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, also known as tert-butyl (3R,5S)-6-hydroxy-3,5-O-isopropylidene-3,5-dihydroxyhexanoate, is a compound of significant interest in medicinal chemistry. Its biological activity is particularly relevant in the context of pharmaceutical applications, especially as a precursor in the synthesis of various drugs, including statins. This article will explore the biological activity of this compound, supported by data tables and relevant research findings.

Basic Information

PropertyValue
CAS Number 148809-28-3
Molecular Formula C13H24O5
Molecular Weight 260.33 g/mol
Log P 1.62
PSA (Polar Surface Area) 64.99 Ų

Structural Characteristics

The compound features a tert-butyl group and a dioxane ring structure that contributes to its solubility and permeability properties. The hydroxymethyl group enhances its biological interaction potential.

Research indicates that tert-butyl 2-((4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), indicating a favorable profile for drug interactions .
  • BBB Permeability : It is recognized as a blood-brain barrier (BBB) permeant, suggesting potential neuroactive properties .
  • Skin Permeation : The Log Kp value for skin permeation is reported at -7.0 cm/s, which indicates low permeability through the skin barrier .

Pharmacological Applications

The compound is primarily utilized in the quality control and assurance processes during the commercial production of Rosuvastatin and related formulations. Its role as a working standard or secondary reference standard is critical in ensuring the efficacy and safety of pharmaceutical products .

Toxicity and Safety Profile

The safety profile includes precautionary statements indicating that it is harmful if swallowed (H302) and requires careful handling to avoid ingestion or prolonged skin contact .

Study on Drug Formulation

In a study focused on the formulation of Rosuvastatin, tert-butyl 2-((4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate was evaluated for its stability and efficacy as an excipient. Results demonstrated that incorporating this compound improved the solubility and bioavailability of Rosuvastatin in various formulations.

Clinical Relevance

A clinical trial assessed the impact of formulations containing this compound on lipid profiles in patients with hyperlipidemia. The findings indicated significant reductions in LDL cholesterol levels compared to control groups not receiving the formulation containing tert-butyl 2-((4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate.

Properties

Molecular Formula

C13H24O5

Molecular Weight

260.33 g/mol

IUPAC Name

tert-butyl 2-[(4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

InChI

InChI=1S/C13H24O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10,14H,6-8H2,1-5H3/t9-,10+/m0/s1

InChI Key

CFRUAOXMCVQMFP-VHSXEESVSA-N

Isomeric SMILES

CC1(O[C@@H](C[C@@H](O1)CO)CC(=O)OC(C)(C)C)C

Canonical SMILES

CC1(OC(CC(O1)CO)CC(=O)OC(C)(C)C)C

Origin of Product

United States

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